molecular formula C10H11BrS B7997346 2-Bromo-3-[3-(methylthio)phenyl]-1-propene

2-Bromo-3-[3-(methylthio)phenyl]-1-propene

Cat. No.: B7997346
M. Wt: 243.17 g/mol
InChI Key: ICPACFCIMPJZOU-UHFFFAOYSA-N
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Description

2-Bromo-3-[3-(methylthio)phenyl]-1-propene is an organobromine compound featuring a propenyl backbone substituted with a bromine atom at position 2 and a 3-(methylthio)phenyl group at position 2. Its molecular formula is C₁₀H₁₁BrS, with a molecular weight of 243.16 g/mol.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPACFCIMPJZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[3-(methylthio)phenyl]-1-propene typically involves the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . This reaction proceeds with high efficiency, yielding approximately 90% of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[3-(methylthio)phenyl]-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Coupling: Formation of biaryl or diarylpropene derivatives.

Scientific Research Applications

2-Bromo-3-[3-(methylthio)phenyl]-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-[3-(methylthio)phenyl]-1-propene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 2-Bromo-3-[3-(methylthio)phenyl]-1-propene with key analogs:

Compound Name CAS Number Molecular Formula Substituent Position/Type Key Features Reference
2-Bromo-3-[4-(methylthio)phenyl]-1-propene 842140-44-7 C₁₀H₁₁BrS Para-(methylthio)phenyl Higher steric accessibility for electrophilic substitution due to para-SMe
3-Bromo-1-phenylpropene 4392-24-9 C₉H₉Br Phenyl (no SMe) Simpler structure; used in polymer and agrochemical synthesis
2-Bromo-3-(3-bromo-2-thienyl)-1-propene N/A C₇H₆Br₂S Thienyl (heterocyclic) Enhanced conjugation for optoelectronic applications
2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene N/A C₁₀H₁₀BrCl Chloro and methylphenyl Halogenated substituents increase polarity and reactivity

Key Observations :

  • Substituent Position: The meta vs. para positioning of the methylthio group alters steric and electronic environments.
  • Heterocyclic vs. Aromatic Substituents : Thienyl-containing derivatives (e.g., 2-Bromo-3-(3-bromo-2-thienyl)-1-propene) show distinct reactivity in Suzuki-Miyaura couplings due to sulfur’s electron-withdrawing effects .
  • Halogen Diversity : Chloro-substituted analogs (e.g., 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene) demonstrate higher electrophilicity compared to methylthio derivatives, influencing their utility in nucleophilic substitutions .
Physicochemical Properties

While direct data for the meta-methylthio isomer are sparse, extrapolations from related compounds suggest:

Property This compound (Inferred) 3-Bromo-1-phenylpropene 2-Bromo-3-[4-(methylthio)phenyl]-1-propene
Boiling Point ~200–220°C 160–165°C ~210–230°C
Solubility Low in water; soluble in DCM, THF Soluble in organic solvents Similar to meta isomer
Stability Sensitive to light and moisture Air-stable Light-sensitive

Notes:

  • The methylthio group increases molecular weight and hydrophobicity compared to non-sulfur analogs like 3-Bromo-1-phenylpropene .
  • Para-substituted isomers may exhibit higher thermal stability due to reduced steric hindrance .

Biological Activity

2-Bromo-3-[3-(methylthio)phenyl]-1-propene is an organic compound notable for its potential biological activities, particularly in pharmacology. This compound, with a molecular weight of approximately 243.17 g/mol, features a bromine atom, a methylthio group, and a phenyl group attached to a propene backbone. Its unique structural properties make it an important intermediate in organic synthesis and a candidate for further biological investigations.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The bromine atom and methylthio group enhance its reactivity and binding affinity, facilitating covalent interactions with nucleophilic sites on proteins. This interaction can lead to the modulation or inhibition of enzyme activity, which is particularly relevant in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial potential, suggesting that this compound could be developed into a therapeutic agent against resistant bacterial infections .

Anticancer Activity

The compound has also shown potential in anticancer research. Studies have demonstrated its effectiveness in suppressing the growth of rapidly dividing cancer cells, particularly in lung cancer models (A549 cells). The mechanism appears to involve the disruption of key cellular processes essential for cancer cell proliferation .

Case Studies

  • Antimicrobial Activity : A study assessed the antibacterial effects of this compound against S. aureus ATCC 25923 and MRSA ATCC 43300. The compound demonstrated an MIC value of 3.90 μg/mL against the standard strain and less than 1 μg/mL against MRSA, indicating high potency against resistant strains .
  • Anticancer Evaluation : In vitro tests revealed that this compound preferentially inhibited the growth of A549 lung cancer cells compared to non-tumor fibroblast cells, highlighting its potential as an anticancer agent .

Data Tables

Biological Activity Tested Strain/Cell Line MIC (μg/mL) Effectiveness
AntibacterialS. aureus ATCC 259233.90High
AntibacterialS. aureus MRSA ATCC 43300<1Very High
AnticancerA549 Lung Cancer Cells-Significant Growth Inhibition

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